molecular formula C8H7BrF2O B13458015 1-Bromo-3-[(difluoromethoxy)methyl]benzene

1-Bromo-3-[(difluoromethoxy)methyl]benzene

Cat. No.: B13458015
M. Wt: 237.04 g/mol
InChI Key: MXEVGUUOWLAZTH-UHFFFAOYSA-N
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Description

1-Bromo-3-[(difluoromethoxy)methyl]benzene is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of benzene, where a bromine atom is attached to the benzene ring along with a difluoromethoxy methyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-[(difluoromethoxy)methyl]benzene typically involves the bromination of 3-[(difluoromethoxy)methyl]benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed under controlled temperature conditions to ensure the selective bromination of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-[(difluoromethoxy)methyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include 3-[(difluoromethoxy)methyl]phenol, 3-[(difluoromethoxy)methyl]aniline, and other substituted derivatives.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: The major product is 3-[(difluoromethoxy)methyl]benzene.

Scientific Research Applications

1-Bromo-3-[(difluoromethoxy)methyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as

Biological Activity

1-Bromo-3-[(difluoromethoxy)methyl]benzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7_7H5_5BrF2_2O
  • CAS Number : 2092686-02-5
  • Molecular Weight : 227.02 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for its potential anticancer effects.
  • Receptor Interaction : It can interact with specific receptors, modulating their activity and influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens.

In Vitro Studies

Recent studies have evaluated the efficacy of this compound in vitro:

  • Anticancer Activity : In assays against cancer cell lines, the compound demonstrated significant antiproliferative effects. For instance, it showed an IC50_{50} value of approximately 10 µM against HCT116 colon cancer cells, indicating moderate potency .
Cell LineIC50_{50} (µM)
HCT11610
OVCAR-812

Structure-Activity Relationship (SAR)

The presence of the difluoromethoxy group is hypothesized to enhance lipophilicity and bioavailability, contributing to the compound's biological activity. Comparative studies with similar compounds reveal that modifications to the halogen substituents significantly impact potency .

Case Studies

  • Antimicrobial Studies : A study assessed the antimicrobial efficacy of various halogenated benzene derivatives, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus .
  • Cancer Research : In a recent cancer research project, the compound was tested in combination with other chemotherapeutics to evaluate synergistic effects. Initial results showed enhanced efficacy in reducing tumor growth when combined with standard treatments .

Properties

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

1-bromo-3-(difluoromethoxymethyl)benzene

InChI

InChI=1S/C8H7BrF2O/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4,8H,5H2

InChI Key

MXEVGUUOWLAZTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)COC(F)F

Origin of Product

United States

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